molecular formula C7H15NO2 B169560 1,3-Dioxan-5-amine, 2,2,5-trimethyl- CAS No. 17144-52-4

1,3-Dioxan-5-amine, 2,2,5-trimethyl-

Cat. No. B169560
CAS RN: 17144-52-4
M. Wt: 145.2 g/mol
InChI Key: HGTTYFKDCTYIIZ-UHFFFAOYSA-N
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Description

“1,3-Dioxan-5-amine, 2,2,5-trimethyl-” is a chemical compound with the CAS Number: 17144-52-4 . It has a molecular weight of 145.2 and its IUPAC name is 2,2,5-trimethyl-1,3-dioxan-5-ylamine . The compound is typically stored at 4°C and is in liquid form .


Synthesis Analysis

1,3-Dioxanes and 1,3-dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .


Molecular Structure Analysis

The InChI code for “1,3-Dioxan-5-amine, 2,2,5-trimethyl-” is 1S/C7H15NO2/c1-6(2)9-4-7(3,8)5-10-6/h4-5,8H2,1-3H3 . The InChI key is HGTTYFKDCTYIIZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1,3-Dioxan-5-amine, 2,2,5-trimethyl-” is a liquid at room temperature .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related compounds such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride has been extensively studied. These studies provide insights into molecular interactions such as hydrogen bonding which could be relevant to the applications of 2,2,5-trimethyl-1,3-dioxan-5-amine in materials science and engineering .

Comparative Conformational Analysis

Comparative conformational analysis has been performed on similar compounds like 2,2-dimethyl and 2,2,5-trimethyl-1,3-dioxanes. Such analyses are important for understanding the physical and chemical properties of these molecules which can inform their use in various scientific applications such as drug design and materials engineering .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H314, and H335 . The precautionary statements associated with this compound include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of dendrimers , which are highly branched, monodisperse, polymeric structures. These structures exhibit enhanced solubility, increased reactivity, and reduced dispersity compared to linear polymer analogs .

Mode of Action

It’s known that the compound plays a crucial role in the synthesis of dendrimers . The compound interacts with its targets through chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of dendrimers , which can interact with various biochemical pathways depending on their structure and functional groups.

Pharmacokinetics

It’s known that the compound is used in the synthesis of dendrimers , which can have diverse pharmacokinetic properties depending on their structure and functional groups.

Result of Action

It’s known that the compound is used in the synthesis of dendrimers , which can interact with various molecular and cellular targets depending on their structure and functional groups.

Action Environment

It’s known that the compound is used in the synthesis of dendrimers , which can be influenced by various environmental factors depending on their structure and functional groups.

properties

IUPAC Name

2,2,5-trimethyl-1,3-dioxan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(2)9-4-7(3,8)5-10-6/h4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTTYFKDCTYIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443314
Record name 1,3-Dioxan-5-amine, 2,2,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxan-5-amine, 2,2,5-trimethyl-

CAS RN

17144-52-4
Record name 1,3-Dioxan-5-amine, 2,2,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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